

A Comparative Guide to 1H-Benzo[c]carbazole: Spectroscopic Data and Biological Potential

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Compound of Interest

Compound Name: 1H-Benzo[c]carbazole

Cat. No.: B15479640

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This guide provides a comparative analysis of **1H-Benzo[c]carbazole**, focusing on its verified spectroscopic data and the therapeutic potential of its structural framework. While experimental biological data for the unsubstituted parent compound is limited in publicly accessible literature, this document cross-references its known ¹H-NMR values with the extensive research conducted on its derivatives. This allows for an objective comparison of the benzo[c]carbazole scaffold against alternative chemical moieties in antimicrobial and anticancer research.

Spectroscopic Data: ¹H-NMR Literature Values

The accurate characterization of a chemical scaffold is foundational to its development in any research pipeline. Below is a summary of the literature values for the proton nuclear magnetic resonance (¹H-NMR) spectrum of **1H-Benzo[c]carbazole** (also referred to as 7H-benzo[c]carbazole).

Table 1: ¹H-NMR Literature Values for **1H-Benzo[c]carbazole**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH (H7)	10.3	broad singlet	-
Ar-H	8.64	doublet	8.4
Ar-H	8.42	doublet	8.4
Ar-H	7.87	doublet	8.4
Ar-H	7.70	doublet	8.4
Ar-H	7.52-7.62	multiplet	-
Ar-H	7.46	doublet	8.4
Ar-H	7.2-7.4	multiplet	-
Solvent: CDCl ₃ /DMSO-d ₆ (1:1 mixture)			

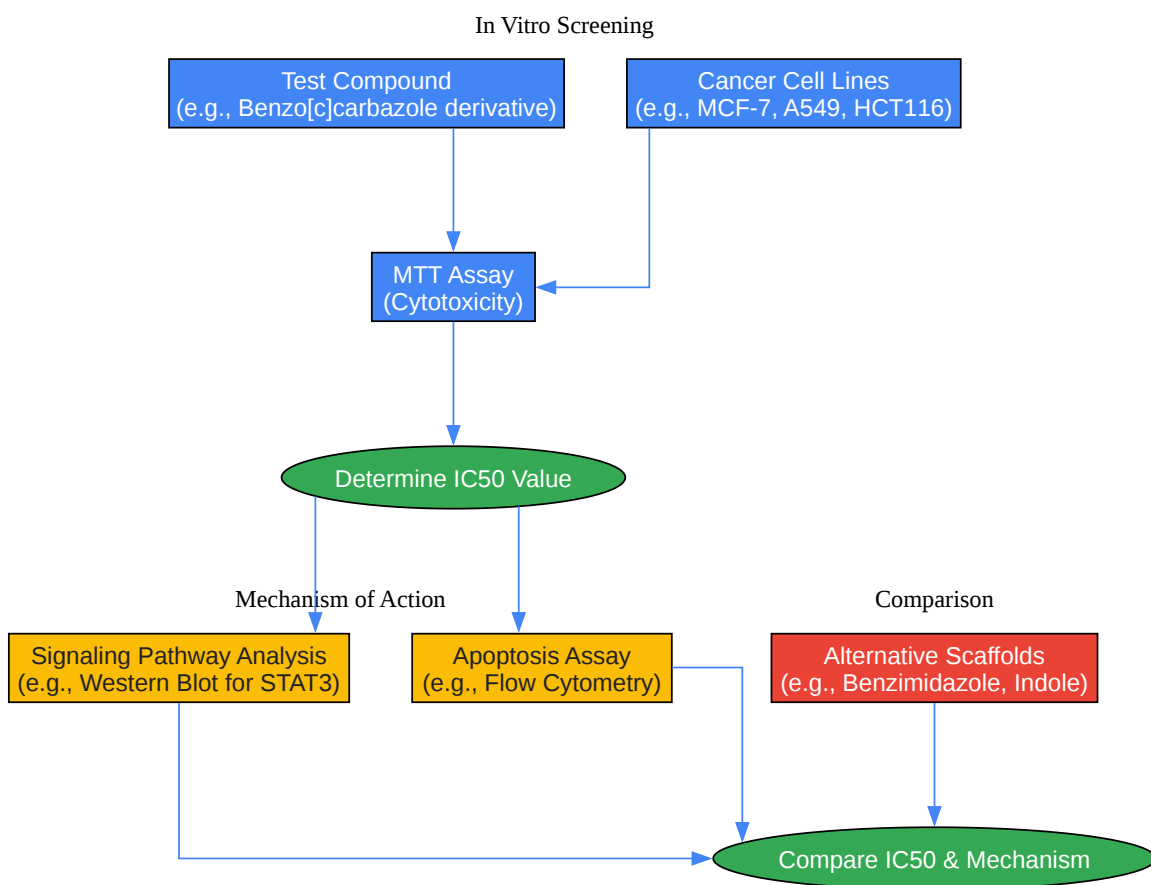
Comparative Biological Activity: The Benzo[c]carbazole Scaffold

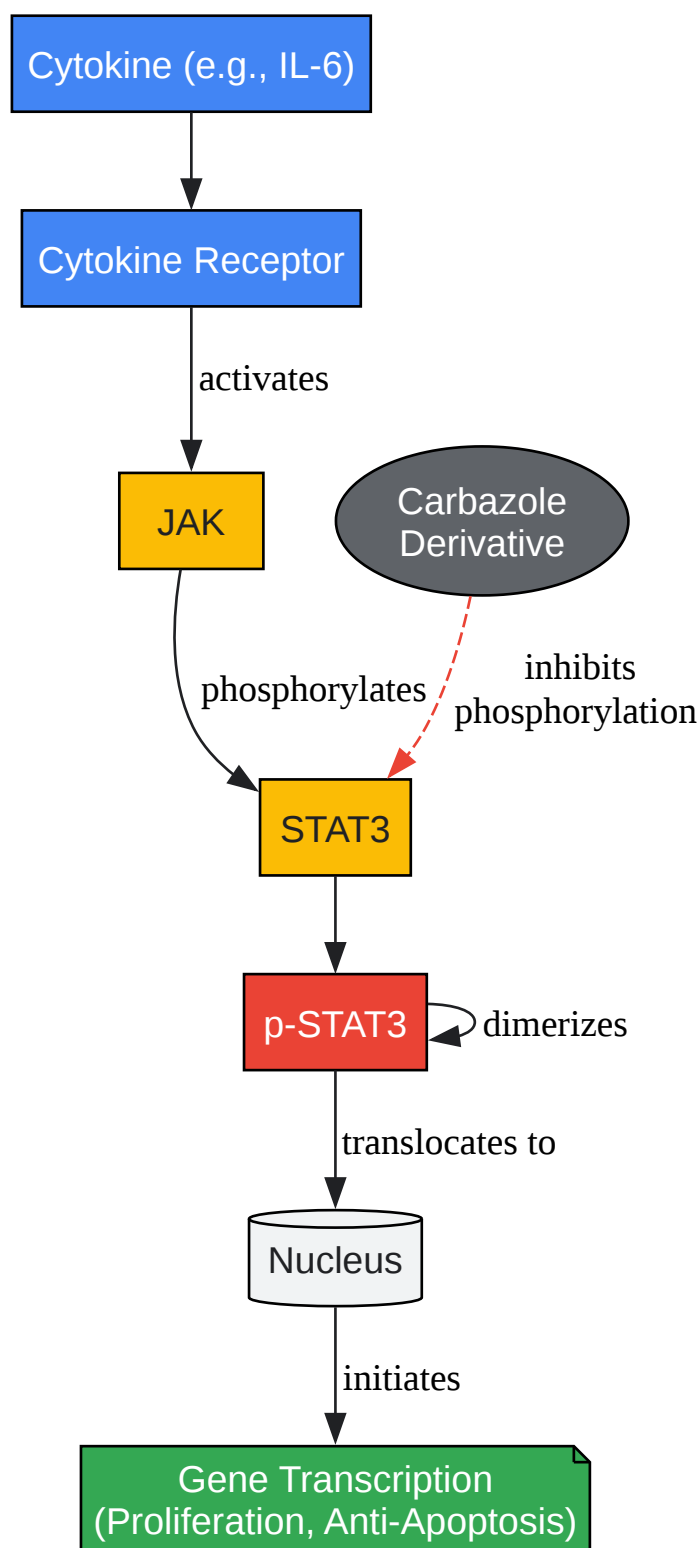
While specific bioactivity data for the parent **1H-Benzo[c]carbazole** is not readily available, its derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. The core carbazole structure is a key pharmacophore, and its fusion with a benzene ring to form the benzo[c]carbazole scaffold is a common strategy in medicinal chemistry to enhance efficacy.

Performance as an Anticancer Agent

Carbazole derivatives are widely investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation, such as the JAK/STAT and PI3K/AKT/mTOR pathways.

Below is a conceptual workflow for assessing the anticancer potential of a compound like a benzo[c]carbazole derivative.





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